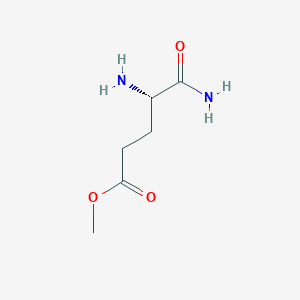
m-PEG36-alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG36-alcohol, also known as methoxy-polyethylene glycol 36-hydroxy, is a polyethylene glycol (PEG) derivative. It is a linear polymer composed of 36 ethylene glycol units terminated with a methoxy group at one end and a hydroxyl group at the other. This compound is widely used in various scientific and industrial applications due to its unique properties, such as water solubility, biocompatibility, and ability to modify surfaces and molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG36-alcohol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as methanol or ethylene glycol. The reaction is carried out under controlled conditions, including temperature, pressure, and the presence of a catalyst, to ensure the formation of a polymer with the desired molecular weight and functional groups.
Initiation: The initiator reacts with ethylene oxide to form an alkoxide intermediate.
Propagation: The alkoxide intermediate reacts with additional ethylene oxide molecules, leading to the growth of the polymer chain.
Termination: The polymerization reaction is terminated by adding a suitable terminating agent, such as water or an alcohol, to cap the polymer chain with a hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors equipped with precise control systems to monitor and regulate reaction parameters. The process may also include purification steps, such as filtration and distillation, to remove impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions
m-PEG36-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halides, amines.
科学的研究の応用
m-PEG36-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of personal care products, such as cosmetics and lotions, due to its moisturizing properties.
作用機序
The mechanism of action of m-PEG36-alcohol involves its ability to modify surfaces and molecules through its reactive hydroxyl group. The hydroxyl group can form covalent bonds with various functional groups, enabling the attachment of this compound to different substrates. This modification can alter the physical and chemical properties of the substrate, such as solubility, stability, and biocompatibility.
類似化合物との比較
m-PEG36-alcohol is unique due to its specific chain length and functional groups. Similar compounds include:
M-Peg12-OH: Shorter chain length, different solubility and reactivity.
M-Peg24-OH: Intermediate chain length, different physical properties.
M-Peg48-OH: Longer chain length, increased solubility and flexibility.
Compared to these similar compounds, this compound offers a balance of solubility, reactivity, and flexibility, making it suitable for a wide range of applications.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H148O37/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h74H,2-73H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLIGSNYHOODII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H148O37 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1617.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B7908907.png)




![[4,5-Diacetyloxy-6-azido-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B7908939.png)







